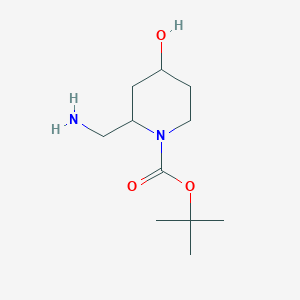
Tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate typically involves the protection of the amine group followed by the formation of the piperidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various heterocyclic compounds .
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may also be used in the development of new pharmaceuticals targeting specific enzymes or receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its unique structure allows for the modification of physical and chemical characteristics of the final product .
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine ring provides structural stability and can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: Similar structure but with a morpholine ring instead of a piperidine ring.
Tert-butyl (morpholin-2-ylmethyl)carbamate: Another related compound with a morpholine ring and a carbamate group.
Uniqueness
Tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure allows for distinct interactions with biological targets and can lead to different pharmacological properties compared to similar compounds .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8-9,14H,4-7,12H2,1-3H3 |
InChI Key |
UWRWAOPMGWXBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


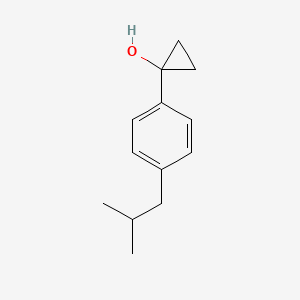
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)

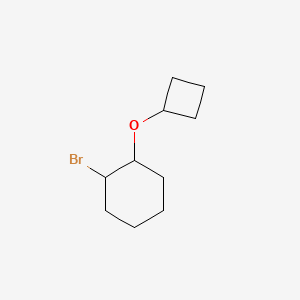
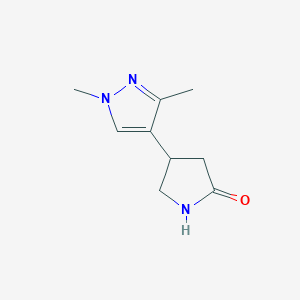
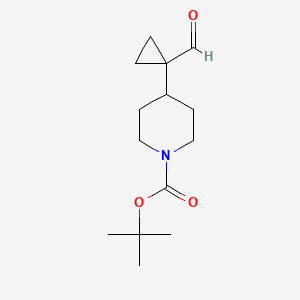
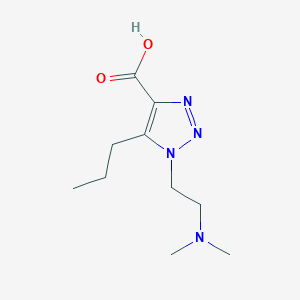

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

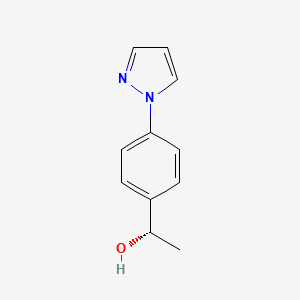

![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
![N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide](/img/structure/B13616737.png)
